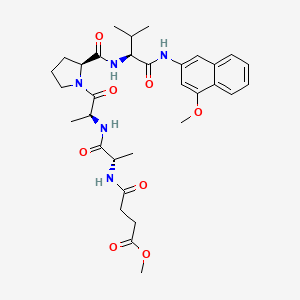
MeOSuc-Ala-Ala-Pro-Val-MNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeOSuc-Ala-Ala-Pro-Val-4-MNA, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-4-methoxy-2-naphthylamide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a fluorogenic substrate for elastase, an enzyme that breaks down elastin and other proteins. The compound can be detected at 425 nm with an excitation wavelength of 340 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Val-4-MNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The methoxysuccinyl group is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Val-4-MNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
MeOSuc-Ala-Ala-Pro-Val-4-MNA primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the peptide bond releases 4-methoxy-2-naphthylamine, which can be detected fluorometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of elastase and is conducted in a buffered aqueous solution at physiological pH. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .
Major Products Formed
The major product formed from the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-4-MNA is 4-methoxy-2-naphthylamine. This product is detected based on its fluorescent properties, which are used to measure elastase activity .
Applications De Recherche Scientifique
MeOSuc-Ala-Ala-Pro-Val-4-MNA is widely used in scientific research due to its specificity and sensitivity as an elastase substrate. Some of its key applications include:
Biochemistry: Used to study the activity and inhibition of elastase and other proteases.
Pharmacology: Utilized in drug discovery and development to screen for elastase inhibitors.
Industrial Applications: Applied in the quality control of elastase-containing products.
Mécanisme D'action
MeOSuc-Ala-Ala-Pro-Val-4-MNA functions as a substrate for elastase. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This reaction is crucial for studying elastase activity and its role in various biological processes. The molecular target of this compound is elastase, and the pathway involves the cleavage of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: Another elastase substrate that releases p-nitroaniline upon hydrolysis.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone: A cell-permeable inhibitor of elastase.
Uniqueness
MeOSuc-Ala-Ala-Pro-Val-4-MNA is unique due to its fluorogenic properties, which allow for sensitive and specific detection of elastase activity. Unlike other substrates that release chromogenic products, this compound releases a fluorescent product, making it highly suitable for applications requiring high sensitivity .
Propriétés
Formule moléculaire |
C32H43N5O8 |
|---|---|
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1 |
Clé InChI |
SQHNENFAYWRAIM-BRWWKBNHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















